REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]([C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1C=O)[CH3:5].[CH3:14][S:15]([C:18]1[CH:32]=[CH:31][C:21]([CH2:22]P(=O)(OCC)OCC)=[CH:20][CH:19]=1)(=[O:17])=[O:16].[CH3:33]OCCOC>>[CH3:5][N:4]([CH3:3])[C:6]1[CH:7]=[CH:10][C:11]([CH:33]=[CH:22][C:21]2[CH:20]=[CH:19][C:18]([S:15]([CH3:14])(=[O:16])=[O:17])=[CH:32][CH:31]=2)=[CH:12][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
7.46 g
|
Type
|
reactant
|
Smiles
|
CN(C)C1=C(C=O)C=CC=C1
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(CP(OCC)(OCC)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the very bright yellow solution
|
Type
|
FILTRATION
|
Details
|
The bright yellow solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water, and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization
|
Type
|
ADDITION
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Details
|
from a 1:1 mixture of absolute ethanol and dry pyridine
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C=CC1=CC=C(C=C1)S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.97 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |